molecular formula C17H17NO3 B15016822 (1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol

(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol

Cat. No.: B15016822
M. Wt: 283.32 g/mol
InChI Key: WIKLPVIRZXEDDI-VAWYXSNFSA-N
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Description

(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol is an organic compound characterized by the presence of methoxyphenyl groups and an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol typically involves the condensation of 4-methoxybenzaldehyde with 2-methoxyaniline under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for probing the active sites of various enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the methoxyphenyl groups can engage in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E,3E)-1-(4-hydroxyphenyl)-3-[(2-hydroxyphenyl)imino]prop-1-en-1-ol
  • (1E,3E)-1-(4-ethoxyphenyl)-3-[(2-ethoxyphenyl)imino]prop-1-en-1-ol

Uniqueness

Compared to similar compounds, (1E,3E)-1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)imino]prop-1-en-1-ol is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. These features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-3-(2-methoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO3/c1-20-14-9-7-13(8-10-14)16(19)11-12-18-15-5-3-4-6-17(15)21-2/h3-12,18H,1-2H3/b12-11+

InChI Key

WIKLPVIRZXEDDI-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2OC

Origin of Product

United States

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